2,2'-(1,3-Phenylene)di(prop-2-enamide)
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Description
Synthesis Analysis
The compound can be synthesized through the Biginelli reaction , a versatile multicomponent reaction. In this reaction, an aldehyde, urea, and 1,3-dicarbonyl compound condense in an acid medium to form dihydropyrimidines (H2Py). The presence of copper triflate influences product formation, and regioselective oxidation of dihydropyrimidines can yield novel oxidized derivatives .
Molecular Structure Analysis
The molecular structure of 2,2’-(1,3-Phenylene)di(prop-2-enamide) consists of a central phenylene ring with prop-2-enamide substituents. Single crystal X-ray diffraction reveals the presence of hydrogen bonds within its structure .
Chemical Reactions Analysis
The compound’s chemical reactivity involves its participation in various reactions, including oxidation processes. Mechanistically, regioselective oxidation of H2Py occurs via one-electron oxidation, leading to the formation of carboradicals .
Mechanism of Action
While specific details regarding its biological mechanism of action are not provided in the available literature, it’s essential to explore its potential applications. Dihydropyrimidines are crucial building blocks for biomolecules such as DNA and RNA, and their versatility extends to materials design, polymers, dyes, and adhesives .
Future Directions
Properties
CAS No. |
23435-66-7 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[3-(3-amino-3-oxoprop-1-en-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C12H12N2O2/c1-7(11(13)15)9-4-3-5-10(6-9)8(2)12(14)16/h3-6H,1-2H2,(H2,13,15)(H2,14,16) |
InChI Key |
DNUJHTRTUQZQJJ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC(=CC=C1)C(=C)C(=O)N)C(=O)N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)C(=C)C(=O)N)C(=O)N |
Origin of Product |
United States |
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